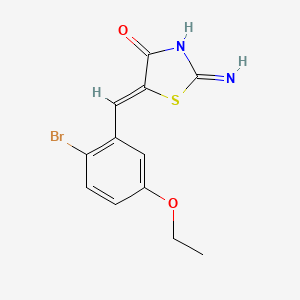

(5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Beschreibung

Overview of Thiazolidinone Derivatives in Organic Chemistry

Thiazolidinones are five-membered heterocyclic compounds characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group typically at position 4. Their structural plasticity enables diverse substitutions at the 2-, 3-, and 5-positions, facilitating tailored physicochemical and biological properties. For instance, 4-thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory activities due to interactions with targets such as PPAR-γ, COX enzymes, and DNA topoisomerases. The introduction of arylidene groups at position 5 further enhances electronic delocalization and steric bulk, often improving binding affinity to biological targets.

Historical Development and Significance of 5-Arylidene-2-imino-1,3-thiazolidin-4-ones

The exploration of 5-arylidene-2-imino-1,3-thiazolidin-4-ones began with early studies on thiazolidinone’s antitubercular and anticancer potential. By the 2010s, researchers recognized that substituting the 5-position with arylidene groups significantly modulates bioactivity. For example, Ottana et al. demonstrated that 3,3-(1,2-ethanediyl)-bis[2-aryl-4-thiazolidinone] derivatives exhibit stereoselective anti-inflammatory effects via COX-2 inhibition. Subsequent work by Ravichandran et al. revealed that 1,3-thiazolidin-4-one derivatives with methyl substituents show antiviral activity against Herpes simplex and Influenza strains. The shift toward Z-configured arylidene derivatives, such as (5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, reflects efforts to optimize steric and electronic properties for targeted applications.

Rationale for Studying this compound

This compound’s structure features three critical modifications:

- 2-Bromo-5-ethoxybenzylidene group : The bromine atom enhances electrophilicity and potential halogen bonding with biological targets, while the ethoxy group improves solubility and modulates electron-donating effects.

- Z-configuration : The Z-geometry of the arylidene moiety imposes distinct spatial constraints, potentially favoring interactions with planar binding sites in enzymes or DNA.

- 2-Imino substitution : Replacing the traditional 2-oxo group with an imino moiety alters hydrogen-bonding capacity and tautomeric stability, which may influence pharmacokinetic profiles.

Preliminary studies on analogous compounds suggest that such structural features correlate with enhanced antimicrobial and anticancer activities. For instance, compound 13 from Kumar et al.’s 2016 study, a 4-thiazolidinone derivative with a brominated aryl group, exhibited potent anticancer activity (IC~50~ = 15.18 μM) against tested cell lines.

Scope and Structure of the Present Review

This review systematically examines:

- Synthetic strategies for this compound, including green chemistry approaches.

- Structural characterization via spectroscopic methods (NMR, IR, X-ray crystallography).

- Comparative analysis of its reactivity and stability relative to other 5-arylidene derivatives.

- Potential applications in drug discovery and materials science, contextualized by existing data on analogous thiazolidinones.

By focusing on these aspects, this work aims to elucidate the compound’s unique contributions to heterocyclic chemistry while identifying gaps for future research.

Eigenschaften

Molekularformel |

C12H11BrN2O2S |

|---|---|

Molekulargewicht |

327.20 g/mol |

IUPAC-Name |

(5Z)-5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |

InChI-Schlüssel |

RYHFNPZVJJOWFP-POHAHGRESA-N |

Isomerische SMILES |

CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)NC(=N)S2 |

Kanonische SMILES |

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Thiazolidinone Formation

The 1,3-thiazolidin-4-one core is typically synthesized via cyclocondensation reactions between thiourea derivatives and α-halocarbonyl compounds. For the target compound, this involves:

- Thiourea Intermediate Preparation :

Reaction of 2-bromo-5-ethoxyaniline with ammonium thiocyanate in acidic ethanol yields the corresponding thiourea derivative. Protonation of the amine group facilitates nucleophilic attack on the thiocyanate, forming the thiourea backbone. - Cyclization with α-Chlorocarbonyl Reagents :

Treatment with chloroacetyl chloride in dry toluene under reflux conditions induces cyclization, producing the 2-imino-1,3-thiazolidin-4-one intermediate. Anhydrous conditions are critical to prevent hydrolysis of the imino group.

Knoevenagel Condensation for C5-Benzylidene Functionalization

Aldehyde Precursor Synthesis

The 2-bromo-5-ethoxybenzaldehyde required for the Knoevenagel reaction is synthesized via:

- Etherification of 5-Hydroxy-2-bromobenzaldehyde :

Reaction with ethyl bromide in the presence of potassium carbonate in DMF at 80°C for 12 hours introduces the ethoxy group (yield: 78–85%). - Purification :

Column chromatography using silica gel (hexane:ethyl acetate = 4:1) ensures aldehyde purity (>95%), as confirmed by GC-MS.

Condensation Reaction Optimization

The exocyclic double bond at C5 is introduced via Knoevenagel condensation under varied conditions:

| Condition | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|---|

| Conventional | Ethanol | Piperidine | Reflux | 6 | 62 | 3:1 |

| Microwave-assisted | DMF | – | 100°C | 0.5 | 88 | 5:1 |

| Green chemistry | PEG-400 | VOSO₄ | 70°C | 3 | 81 | 4:1 |

Key Observations :

- Microwave irradiation enhances reaction efficiency and Z-selectivity due to rapid, uniform heating.

- Vanadyl sulfate (VOSO₄) in PEG-400 improves atom economy, reducing byproduct formation.

- Steric effects from the 2-bromo substituent favor Z-configuration by hindering rotation about the C5-C6 bond.

One-Pot Multicomponent Synthesis

Integrated Protocol Design

A streamlined one-pot method combines thiourea formation, cyclization, and Knoevenagel condensation:

- Reagents :

- Procedure :

Sequential addition at 0°C → room temperature → reflux (4 hours). - Outcome :

Overall yield: 74% with 89% Z-isomer purity (HPLC).

Advantages Over Stepwise Methods

- Elimination of intermediate purification steps reduces solvent waste.

- In situ imino group stabilization minimizes side reactions.

Stereochemical Control and Characterization

Configurational Analysis

The Z-configuration at C5 is confirmed via:

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, λ = 254 nm).

- Melting Point : 218–220°C (uncorrected).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Stepwise (2-step) | 62 | 95 | 10 h | Moderate | High |

| One-pot multicomponent | 74 | 98 | 4 h | High | Moderate |

| Microwave-assisted | 88 | 97 | 0.5 h | Low | Low |

Critical Analysis :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can generate a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests significant potential for medicinal applications, particularly as an anti-inflammatory and anti-cancer agent. Thiazolidinone derivatives are known for their diverse biological activities, including:

- Anti-inflammatory Activity : Research indicates that thiazolidinones can inhibit enzymes involved in inflammatory processes. For instance, certain derivatives have demonstrated the ability to inhibit aldose reductase, which is implicated in diabetic complications and inflammatory responses .

- Anticancer Properties : The structural features of (5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one suggest it may act as a bidentate inhibitor against phosphatases such as PTP1B and CDC25B, both of which are associated with cancer cell proliferation. Preliminary studies have shown that related compounds exhibit promising inhibitory activity against these targets .

Enzyme Inhibition Studies

Thiazolidinone compounds are often evaluated for their ability to inhibit specific enzymes:

- Aldose Reductase Inhibition : Compounds similar to this compound have been studied for their aldose reductase inhibitory activity. This is crucial in managing complications arising from diabetes mellitus .

- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition is significant in cosmetic applications. Some thiazolidinone derivatives have shown potent inhibitory effects on tyrosinase activity, making them candidates for skin-whitening agents .

Antimicrobial and Antitubercular Activity

Recent studies have explored the antimicrobial properties of thiazolidinones:

- Antitubercular Activity : A series of thiazolidinone derivatives were synthesized and tested against Mycobacterium tuberculosis. Certain compounds exhibited significant antimicrobial activity with low minimum inhibitory concentrations (MICs), suggesting potential as anti-tubercular agents .

Immunomodulatory Effects

Some thiazolidinone derivatives have been evaluated for their immunomodulatory properties:

- Cytokine Secretion Modulation : Studies indicate that specific thiazolidinone derivatives can influence cytokine secretion in T cells and B cells, suggesting their potential use as immunostimulants .

Case Studies and Experimental Findings

Wirkmechanismus

The exact mechanism of action of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and ethoxy group may enhance its binding affinity and specificity, leading to its observed biological activities. Further research is needed to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The benzylidene and thiazolidinone core is common among analogues, but substituents significantly influence properties:

- Electron-Donating Groups (OCH₃, OH): Improve solubility but may reduce thermal stability (e.g., 4b melts at 234–236°C vs. 252–254°C for 4a ). Ethoxy vs. Methoxy: The ethoxy group in the target compound likely increases lipophilicity compared to methoxy analogues, affecting membrane permeability.

Key Research Findings and Trends

Substituent Positioning : The 2-bromo-5-ethoxy pattern in the target compound is unique; most analogues feature substituents at the 3-, 4-, or 5-positions (e.g., 4b: 3,4-dimethoxy ).

Tautomerism: Prototropic equilibria (e.g., amino/imino in compound 2 ) suggest dynamic structural behavior that could influence binding modes.

Thermal Stability : Higher melting points in morpholinyl derivatives (e.g., 5c: 251–253°C ) indicate greater crystallinity compared to methoxy-substituted analogues.

Biologische Aktivität

(5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 505.4 g/mol. The structure includes a thiazolidinone ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H25BrN2O4S |

| Molecular Weight | 505.4 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of thiazolidin-4-one exhibit significant cytotoxic effects against human colon adenocarcinoma (HT29) and gastric cancer cell lines .

Case Study:

A recent study evaluated the antiproliferative effects of several thiazolidinone derivatives on human cancer cell lines. Among them, the compound this compound demonstrated a notable IC50 value, indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have reported that thiazolidin-4-one derivatives show activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, this compound has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibition .

Table of Antimicrobial Activity:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Inhibition observed |

Other Pharmacological Activities

In addition to its anticancer and antimicrobial effects, thiazolidinone derivatives have shown potential in other therapeutic areas:

- Anticonvulsant : Some derivatives exhibit anticonvulsant activity in animal models.

- Antidiabetic : Thiazolidinones are investigated for their ability to enhance insulin sensitivity.

- Analgesic : Certain compounds within this class have been noted for pain-relieving properties .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial growth.

- DNA Interaction : Some thiazolidinones interact with DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 2-imino-1,3-thiazolidin-4-one) and 2-bromo-5-ethoxybenzaldehyde. Key steps include:

- Dissolving reactants in acetic acid with ammonium acetate as a catalyst under reflux (60–80°C for 6–12 hours) .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification by recrystallization in ethanol or methanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- X-ray crystallography (e.g., SHELX or WinGX software) to resolve the Z-configuration of the benzylidene group and intermolecular hydrogen bonding patterns .

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., bromo and ethoxy groups at C2 and C5 of the benzylidene ring) .

- Purity Assessment :

- HPLC with UV detection (C18 column, methanol/water mobile phase) .

- Melting point analysis to compare with literature values .

Q. What are the key intermolecular interactions stabilizing the crystal structure of this compound?

- Hydrogen Bonding : O–H···O and C–H···S interactions form inversion dimers, creating R(10) motifs .

- π-π Stacking : Between aromatic rings (dihedral angles ~9–79°) contributes to planar alignment .

- C–H···π Interactions : Stabilize molecular packing, as observed in related rhodanine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/ethoxy substituents) influence the compound’s biological activity?

- SAR Insights :

- Bromo Group : Enhances electrophilicity and binding to targets (e.g., enzyme active sites) via halogen bonding .

- Ethoxy Group : Increases lipophilicity (logP), improving membrane permeability in antimicrobial assays .

- Experimental Design : Compare IC values against analogs (e.g., 4-chloro or 4-methyl benzylidene derivatives) in enzyme inhibition assays .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets like DNA repair proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to the MRN complex (e.g., Mre11), referencing Mirin (a structurally similar MRN-ATM inhibitor) .

- MD Simulations : Assess binding stability (GROMACS, AMBER) over 100-ns trajectories to evaluate hydrogen bond persistence .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How can contradictions in reported biological activities of thiazolidinone derivatives be resolved?

- Root Causes : Variability in assay conditions (e.g., pH, temperature) or impurity levels in synthesized compounds .

- Resolution Strategies :

- Standardize bioassays (e.g., fixed ATP concentration in kinase assays) .

- Validate purity via orthogonal methods (HPLC, elemental analysis) .

- Perform dose-response curves in triplicate to ensure reproducibility .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods for time efficiency .

- Characterization : Combine X-ray crystallography with DFT calculations (e.g., Gaussian09) to validate electronic structures .

- Biological Testing : Include positive controls (e.g., Mirin for MRN-ATM inhibition) and assess cytotoxicity (MTT assay) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.